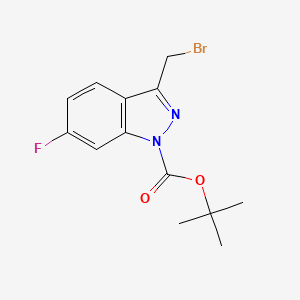

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Vue d'ensemble

Description

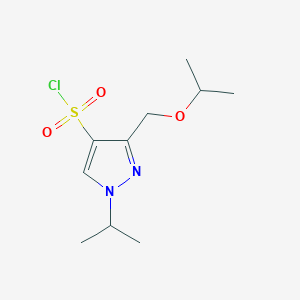

“Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate” is a chemical compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a fluorine atom, and an indazole ring. The exact structure and properties would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

The bromomethyl group in the compound is a good leaving group, so it might undergo nucleophilic substitution reactions. The indazole ring could potentially be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For a compound with similar functional groups, we might expect it to be a solid at room temperature, but without specific data, this is speculative .Applications De Recherche Scientifique

1. Intermediate in the Synthesis of 1H-Indazole Derivatives Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate serves as a significant intermediate in the synthesis of 1H-indazole derivatives. It is obtained through substitution reactions and its structure is confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are employed to analyze its molecular structure, revealing the stable and unstable conformers of the compound. Additionally, its physicochemical features, including molecular electrostatic potential and frontier molecular orbitals, are explored through DFT (Ye et al., 2021).

2. Synthesis of Difluoromethylated Compounds The compound is utilized in the synthesis of various difluoromethylated derivatives of indazole, benzotriazole, imidazole, indole, and pyrazole. An optimized process for N-1-difluoromethylation involving chlorodifluoromethane under mild conditions is described, offering a safer and more convenient method compared to traditional approaches that demand high pressures and temperatures (Hong et al., 2020).

3. Protection of Carboxylic Acids in Fluorous Synthesis In fluorous synthesis, fluorous derivatives of tert-butyl alcohol, which include the discussed compound, are developed for the protection of carboxylic acids. This process enables the efficient protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, facilitating subsequent synthetic operations (Pardo et al., 2001).

Mécanisme D'action

Mode of Action

The mode of action of this compound is likely through its bromomethyl group. This group is electrophilic and can undergo reactions with nucleophilic sites on its biological targets . The exact nature of these interactions would depend on the specific target molecule.

Biochemical Pathways

Compounds with bromomethyl groups often participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This could potentially lead to modifications of biological targets and affect downstream biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the bromomethyl group and thus the compound’s overall action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVPTCZPLVIMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(ethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2909091.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2909093.png)

![3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2909094.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2909100.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2909102.png)

![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2909112.png)